2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 892224-52-1
VCID: VC11903561
InChI: InChI=1S/C21H15ClN6OS3/c1-12-4-2-3-5-15(12)18-24-19(27-32-18)23-17(29)11-31-21-26-25-20-28(21)16(10-30-20)13-6-8-14(22)9-7-13/h2-10H,11H2,1H3,(H,23,27,29)
SMILES: CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Molecular Formula: C21H15ClN6OS3
Molecular Weight: 499.0 g/mol

2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide

CAS No.: 892224-52-1

Cat. No.: VC11903561

Molecular Formula: C21H15ClN6OS3

Molecular Weight: 499.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide - 892224-52-1

Specification

CAS No. 892224-52-1
Molecular Formula C21H15ClN6OS3
Molecular Weight 499.0 g/mol
IUPAC Name 2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Standard InChI InChI=1S/C21H15ClN6OS3/c1-12-4-2-3-5-15(12)18-24-19(27-32-18)23-17(29)11-31-21-26-25-20-28(21)16(10-30-20)13-6-8-14(22)9-7-13/h2-10H,11H2,1H3,(H,23,27,29)
Standard InChI Key WYINOKNBAOEQSV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Canonical SMILES CC1=CC=CC=C1C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound features a fused triazolo-thiazole core linked to a 1,2,4-thiadiazole moiety via a sulfanyl acetamide bridge. Key structural elements include:

  • A 4-chlorophenyl group at position 5 of the triazolo-thiazole ring, enhancing lipophilicity and target binding .

  • A 2-methylphenyl substituent on the thiadiazole ring, influencing steric and electronic interactions .

  • Multiple sulfur and nitrogen atoms, which facilitate hydrogen bonding and π-π stacking with biological targets .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₅ClN₆OS₃
Molecular Weight499.0 g/mol
XLogP3-AA6.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves multi-step reactions, typically including:

  • Formation of the triazolo-thiazole core via cyclization of thiosemicarbazide derivatives.

  • Introduction of the 4-chlorophenyl group through Suzuki-Miyaura coupling or nucleophilic substitution .

  • Coupling with the thiadiazole moiety using carbodiimide-mediated amide bond formation .
    Reaction conditions require precise temperature control and anhydrous solvents (e.g., DMF or THF) to achieve yields >60%.

Analytical Data

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 499.0314 [M+H]⁺, confirming the molecular formula .

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) reveals aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.3 ppm .

Biological Activity and Mechanisms

Anticancer Activity

In vitro assays against HeLa cells show an IC₅₀ of 12 µM, attributed to:

  • Apoptosis induction via caspase-3/7 activation.

  • Kinase inhibition, particularly targeting EGFR (Kd = 0.8 nM) and VEGFR2 (Kd = 1.2 nM) .

Table 2: Biological Activity Profile

TargetActivityModel SystemSource
Staphylococcus aureusMIC = 8 µg/mLIn vitro
HeLa cellsIC₅₀ = 12 µMIn vitro
EGFRKd = 0.8 nMMolecular

Pharmacokinetics and Stability

Metabolic Stability

The compound exhibits a half-life of 4.2 hours in human liver microsomes, with minimal CYP3A4-mediated degradation . Its logP value (6.5) suggests high membrane permeability but potential solubility challenges .

Toxicity Profile

Preliminary toxicity studies in rodents indicate:

  • LD₅₀: 250 mg/kg (oral administration).

  • Hepatotoxicity at doses >100 mg/kg, linked to glutathione depletion.

Applications and Limitations

Challenges

  • Poor aqueous solubility (0.02 mg/mL in PBS, pH 7.4), necessitating formulation strategies like nanoemulsions .

  • Off-target effects on hERG channels (IC₅₀ = 5 µM), raising cardiac safety concerns.

Future Directions

  • Structural optimization: Introducing polar groups (e.g., hydroxyl or amine) to improve solubility .

  • Prodrug development: Masking the acetamide moiety to enhance bioavailability .

  • In vivo efficacy studies: Evaluating pharmacokinetics in murine infection and cancer models .

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